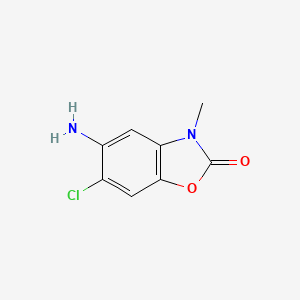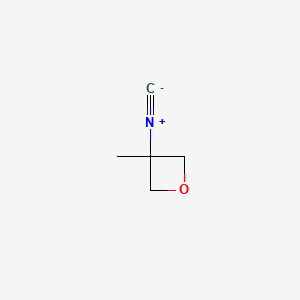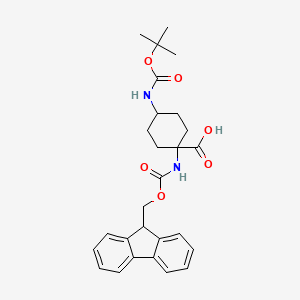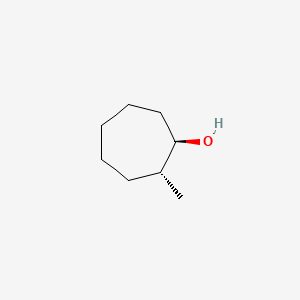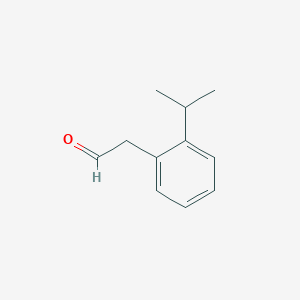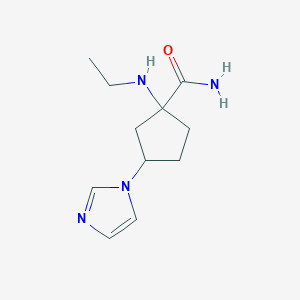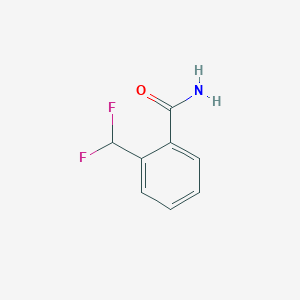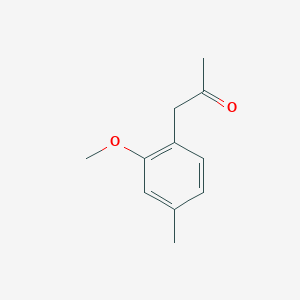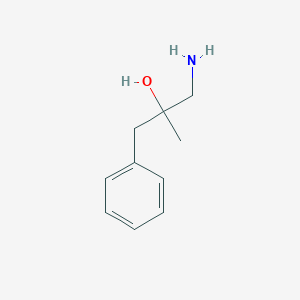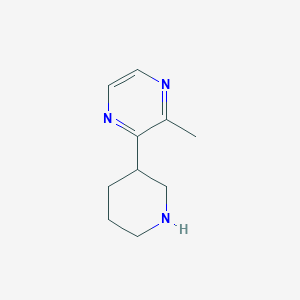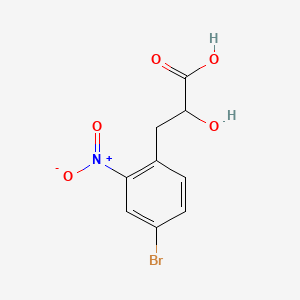
3-(4-Bromo-2-nitrophenyl)-2-hydroxypropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Bromo-2-nitrophenyl)-2-hydroxypropanoic acid is an organic compound characterized by the presence of a bromine atom, a nitro group, and a hydroxypropanoic acid moiety attached to a benzene ring
Méthodes De Préparation
The synthesis of 3-(4-Bromo-2-nitrophenyl)-2-hydroxypropanoic acid typically involves multiple steps. One common method starts with the preparation of 4-bromo-2-nitrotoluene, which is then subjected to a series of reactions including bromination, nitration, and hydrolysis to yield the desired product . The reaction conditions often involve the use of organic solvents, controlled temperatures, and specific reagents to ensure high yield and purity. Industrial production methods may involve similar steps but are optimized for large-scale synthesis with considerations for cost, efficiency, and safety.
Analyse Des Réactions Chimiques
3-(4-Bromo-2-nitrophenyl)-2-hydroxypropanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxy group to a carbonyl group, forming a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen gas, catalysts like palladium, and nucleophiles such as amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
3-(4-Bromo-2-nitrophenyl)-2-hydroxypropanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may be studied for their biological activity and potential therapeutic applications.
Medicine: Research may explore its potential as a precursor for drug development.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 3-(4-Bromo-2-nitrophenyl)-2-hydroxypropanoic acid exerts its effects involves interactions with specific molecular targets. The nitro group can participate in redox reactions, while the bromine atom and hydroxy group can engage in various chemical interactions. These interactions can influence the compound’s reactivity and its ability to form complexes with other molecules .
Comparaison Avec Des Composés Similaires
Similar compounds to 3-(4-Bromo-2-nitrophenyl)-2-hydroxypropanoic acid include:
3-Bromo-1-(2-nitrophenyl)propan-1-ol: This compound has a similar structure but lacks the hydroxypropanoic acid moiety.
4-Bromo-2-nitrophenylacetic acid: This compound has a similar aromatic ring structure but differs in the side chain attached to the benzene ring
Propriétés
Formule moléculaire |
C9H8BrNO5 |
|---|---|
Poids moléculaire |
290.07 g/mol |
Nom IUPAC |
3-(4-bromo-2-nitrophenyl)-2-hydroxypropanoic acid |
InChI |
InChI=1S/C9H8BrNO5/c10-6-2-1-5(3-8(12)9(13)14)7(4-6)11(15)16/h1-2,4,8,12H,3H2,(H,13,14) |
Clé InChI |
YHAQMVVGKPNSDD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Br)[N+](=O)[O-])CC(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


